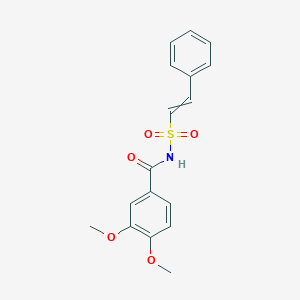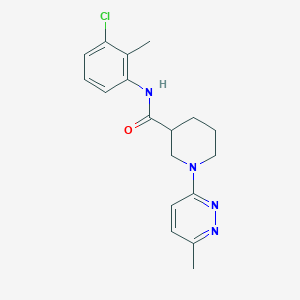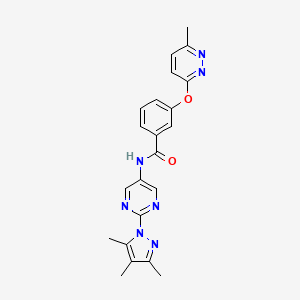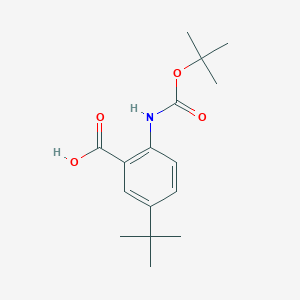
3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a phenylethenesulfonyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 2-phenylethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzylamine.
Substitution: Formation of 3,4-dihalogenated benzamides.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studying the effects of sulfonyl groups on biological systems.
Medicine: Investigating potential therapeutic applications due to its structural similarity to other bioactive benzamides.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This compound may also affect cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dimethoxy-N-(2-phenylethyl)benzamide
- 3,4-dimethoxy-N-(2-phenylethenyl)benzamide
- 3,4-dimethoxy-N-(2-phenylethanesulfonyl)benzamide
Uniqueness
3,4-dimethoxy-N-(2-phenylethenesulfonyl)benzamide is unique due to the presence of the phenylethenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(2-phenylethenylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-22-15-9-8-14(12-16(15)23-2)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMXWLWBALQPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

![2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2570372.png)

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

![3-((3-(4-ethylphenyl)-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)-4-methoxybenzaldehyde](/img/structure/B2570379.png)
![1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2570380.png)



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2570387.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2570390.png)
